molecular formula C16H20N6O3S B2535200 ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1334372-26-7

ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2535200
CAS No.: 1334372-26-7
M. Wt: 376.44
InChI Key: UVXXHSMKLRAMLX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N6O3S and its molecular weight is 376.44. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, a compound characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H28N4O3SC_{24}H_{28}N_4O_3S, with a molecular weight of 459.5 g/mol. Its structure features an ethyl ester, a piperazine ring, and a pyridazinyl-thio group, which are crucial for its biological properties.

PropertyValue
Molecular FormulaC24H28N4O3SC_{24}H_{28}N_4O_3S
Molecular Weight459.5 g/mol
StructureComplex heterocyclic
CAS Number896321-04-3

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and pyridazine moieties exhibit significant antimicrobial activities. For instance, derivatives of related structures have shown potent activity against various bacterial strains and fungi. In particular, the presence of the imidazole ring is often linked to enhanced antimicrobial effects due to its ability to interact with microbial enzymes and cellular components .

Antitubercular Activity

A study focused on the design and synthesis of substituted piperazine derivatives reported that compounds similar to this compound exhibited promising antitubercular activity. The most active compounds demonstrated IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis H37Ra, suggesting that the structural features of these compounds play a critical role in their efficacy .

Cytotoxicity

Assessments of cytotoxicity on human cell lines (e.g., HEK-293) revealed that many derivatives of this compound are nontoxic at effective concentrations, indicating a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis has highlighted several key factors influencing the biological activity of compounds related to this compound:

  • Imidazole Ring : Essential for antimicrobial and antitubercular activity.
  • Pyridazine Moiety : Enhances interaction with biological targets.
  • Piperazine Linker : Provides flexibility and increases binding affinity to target proteins.

Case Study 1: Antitubercular Screening

In a comparative study of various piperazine derivatives, one compound showed an IC50 value of 1.35 µM against Mycobacterium tuberculosis, demonstrating how modifications in the structure can lead to enhanced biological activity. The presence of the thioacetyl group was particularly noted for its role in improving solubility and bioavailability .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity improved membrane penetration, thereby enhancing antimicrobial efficacy .

Properties

IUPAC Name

ethyl 4-[2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)11-26-14-4-3-13(18-19-14)22-6-5-17-12-22/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXHSMKLRAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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